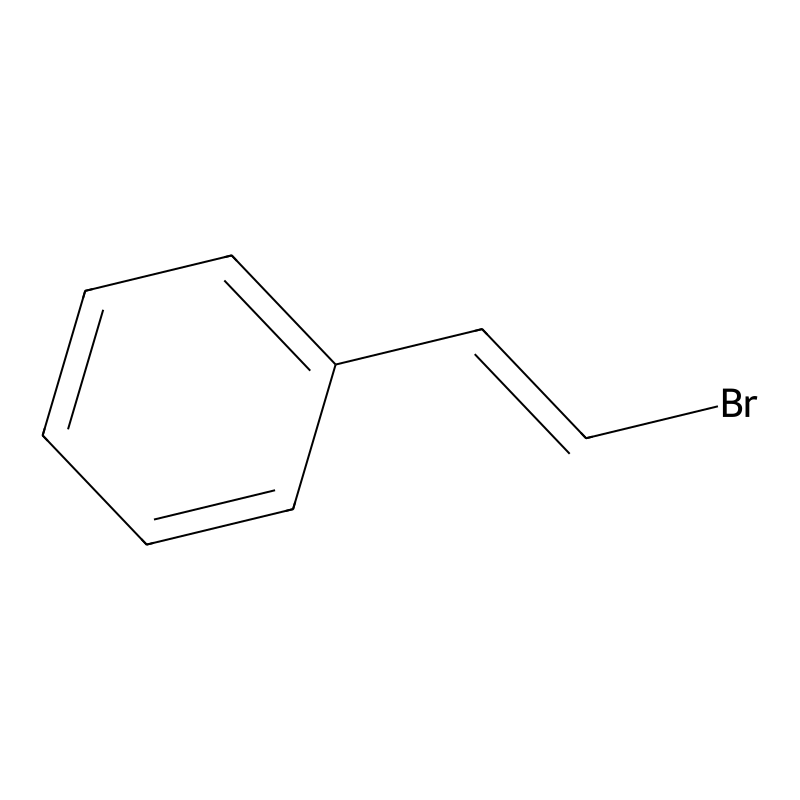

beta-Bromostyrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with alcohol, ether

Sol in 4 volumes of 90% alcohol

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis

Precursor for complex molecules

Beta-bromostyrene serves as a valuable starting material for the synthesis of diverse organic molecules due to its reactive double bond and the presence of a halogen atom. Researchers utilize it in various coupling reactions, such as Heck reactions and Suzuki-Miyaura couplings, to build more intricate structures. These reactions allow the incorporation of the styrene moiety and the controlled introduction of other functionalities into the final product [, ].

Development of catalysts

Beta-bromostyrene plays a role in the development and evaluation of new catalysts for organic transformations. Its reactivity allows researchers to assess the efficiency and selectivity of novel catalysts in various coupling reactions, contributing to the advancement of organic synthesis methods [, ].

Material Science

Building blocks for polymers

Beta-bromostyrene can be incorporated into polymers, offering unique properties and functionalities. Through polymerization reactions, researchers can create materials with tailored properties, such as improved thermal stability, electrical conductivity, or optical characteristics [].

Modification of existing materials

Beta-bromostyrene can be used to modify existing materials by introducing specific functionalities through surface grafting or copolymerization techniques. This allows researchers to enhance the properties of existing materials for specific applications [].

Beta-Bromostyrene is an organic compound with the chemical formula C₈H₇Br. It is a colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. The compound features a bromine atom attached to the beta position of the styrene molecule, which is characterized by a vinyl group (–CH=CH₂) adjacent to a phenyl group (–C₆H₅). This positioning of the bromine atom significantly influences its reactivity and the types of

Beta-bromostyrene itself does not have a well-defined mechanism of action in biological systems. However, its role lies in its ability to be transformed into various other compounds with specific biological activities. For example, it can be used as a starting material for the synthesis of pharmaceuticals or functional materials [].

Beta-bromostyrene is a flammable liquid with a pungent odor. It is considered a skin, eye, and respiratory irritant [].

- Safety Concerns:

- Avoid inhalation, skin contact, and ingestion.

- Wear appropriate personal protective equipment (PPE) when handling.

- Work in a well-ventilated area.

- Store in a cool, dry place away from light and heat.

- Radical Reactions: It can react with dinitrogen tetroxide, leading to radical formation and subsequent reactions that can yield diverse products .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as those involving potassium hexacyanodinickelate(I), which can facilitate the formation of new carbon-carbon bonds .

- Electrophilic Addition: In acidic media, beta-bromostyrene can react with formaldehyde to form 4-phenyl-5-bromo-1,3-dioxanes, showcasing its electrophilic nature .

Beta-Bromostyrene has been studied for its biological activities, particularly its potential as an antimicrobial agent. Some derivatives have shown promising results against various bacterial strains. The compound's reactivity allows for modifications that can enhance its biological properties, making it a subject of interest in medicinal chemistry.

Several methods exist for synthesizing beta-bromostyrene:

- Bromination of Styrene: This is the most common method, where styrene undergoes bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield beta-bromostyrene.

- Tandem Reactions: Recent studies have reported synthesizing cis-beta-bromostyrene derivatives from cinnamic acids through a tandem reaction involving isolable beta-lactone intermediates .

- Thermodynamic and Kinetic Control: The synthesis can also be influenced by thermodynamic and kinetic factors to produce different isomers (E and Z forms) of beta-bromostyrene .

Beta-Bromostyrene serves as a versatile building block in organic synthesis, particularly in:

- Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds due to its ability to undergo multiple transformations.

- Polymer Chemistry: It can be utilized in the production of polymers and copolymers that exhibit unique properties.

- Dyes and Pigments: The compound's reactivity allows it to be incorporated into dyes and pigments, enhancing color stability and vibrancy.

Interaction studies involving beta-bromostyrene focus on its reactivity with other chemical species. For instance, its interaction with hydroxyl radicals has been quantified, providing insight into its environmental fate and behavior under photochemical conditions . Additionally, studies exploring its interactions with various nucleophiles help elucidate its role in synthetic pathways.

Beta-Bromostyrene shares structural similarities with several compounds, which highlight its unique properties:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Styrene | C₈H₈ | Lacks halogen; serves as a base structure. |

| Alpha-Bromostyrene | C₈H₇Br | Bromine at alpha position; different reactivity. |

| Vinyl Bromide | C₂H₃Br | Smaller structure; primarily used in polymerization. |

| 4-Bromostyrene | C₈H₇Br | Bromine at para position; distinct electronic effects. |

Beta-bromostyrene is unique due to the specific placement of the bromine atom at the beta position relative to the vinyl group, which affects both its chemical reactivity and biological activity compared to these similar compounds.

β-Bromostyrene (C₈H₇Br) features a bromine atom at the beta position of a styrene molecule, allowing for stereoisomerism with both trans (E) and cis (Z) isomers possible. The controlled synthesis of specific stereoisomers has been a major focus of research, leading to numerous methodological innovations over the decades.

The importance of β-bromostyrene stems from its utility as a coupling partner in various transition metal-catalyzed reactions, including Grignard, Suzuki, and Heck couplings. These reactions enable the construction of complex molecular architectures essential for pharmaceutical, agrochemical, and materials science applications.

Early Developments in Hunsdiecker Reaction Adaptations for Alkenyl Bromides

The Hunsdiecker reaction, first described in 1939, originally involved the reaction of dry silver salts of carboxylic acids with elemental bromine to produce organic halides. However, when applied to the synthesis of trans-β-bromostyrene, the classical Hunsdiecker approach yielded disappointing results, with yields below 15%. This limitation prompted researchers to develop modified versions of the reaction specifically for synthesizing alkenyl bromides.

The reaction mechanism of the classic Hunsdiecker reaction involves organic radical intermediates. The carboxylic acid anion attacks elemental bromine to form an O-Br bond, which undergoes homolysis. The resulting acyloxy radical eliminates CO₂, generating an alkyl radical that couples with a bromine radical or attacks elemental bromine to form the final product.

Several significant improvements emerged in the late 20th century:

In 1994, Jørgensen and colleagues used substituted cinnamic acid with NBS (N-bromosuccinimide) in the presence of PhIO or PhI(OAc)₂ to stereoselectively synthesize trans-β-bromoarylene with yields of 51-73%. However, this method required stoichiometric amounts of relatively expensive oxidants.

Roy et al. discovered in 1997 that trans-β-bromostyrene could be synthesized stereoselectively by reacting cinnamic acid with NBS using catalytic LiOAc (10%). This catalytic approach marked a significant advancement.

The Suarez and Kochi improvements eliminated the need for preparing carboxylate salts. The Suarez method involved reacting carboxylic acids with diacetate iodobenzene (DIB) and elemental iodine under UV light, while the Kochi modification used Pb(OAc)₄ as an oxidant with carboxylic acid and elemental iodine or lithium halide under UV light.

The Barton improvement method involved condensing carboxylic acid with 2-mercaptopyridine N-oxide to form O-carbonylthiohydroxamate (Barton ester), which then reacts with halogenating agents. This approach offered excellent functional group compatibility and operational simplicity.

In 2001, a "green Hunsdiecker reaction" emerged, using KBr and H₂O₂ catalyzed by Na₂MoO₄·2H₂O in aqueous medium to synthesize β-bromostyrenes from α,β-unsaturated aromatic carboxylic acids.

By 2008, a Chinese patent (CN101391938A) described a highly efficient preparation method for bromostyrene using cinnamic acid and NBS with catalytic amounts of lithium acetate in polyacrylic acid aqueous solution, achieving high stereoselectivity (trans:cis > 98%) and excellent yields (up to 97.7%).

Table 1: Comparison of Different Methods for β-Bromostyrene Synthesis

| Method | Reaction Conditions | Yield (%) | Trans:Cis Ratio | Reference |

|---|---|---|---|---|

| Classical Hunsdiecker | Silver salt of cinnamic acid, Br₂ | <15 | - | Jørgensen, 1994 |

| Jørgensen method | Cinnamic acid, NBS, PhIO or PhI(OAc)₂ | 51-73 | - | Jørgensen, 1994 |

| Roy method | Cinnamic acid, NBS, LiOAc (10%) | - | - | Roy, 1997 |

| Kuang method | Cinnamic acid, NBS, LiOAc (10%), microwave 1 min, CH₃CN/H₂O | - | High | Kuang, 2000 |

| CN101391938A method | Cinnamic acid, NBS, LiOAc, polyacrylic acid aqueous solution | 86.8-97.7 | >98% | CN101391938A, 2008 |

| "Green Hunsdiecker" | α,β-unsaturated acids, KBr, H₂O₂, Na₂MoO₄·2H₂O | High | - | 2001 |

Another approach developed in 2012 involved decarboxylative bromination of cinnamic acids using 2-iodoxybenzoic acid (IBX) with tetrabutylammonium bromide (TBAB) in acetonitrile-water (2:1 v/v), providing good to excellent yields of bromostyrenes. This method proved valuable for preparing bromostyrenes as coupling components in transition metal-catalyzed reactions.

Catalytic Asymmetric Induction in β-Bromostyrene Formation

The development of methods for stereoselective synthesis of β-bromostyrene has been crucial for applications in asymmetric synthesis. While early methods relied primarily on substrate control, catalytic asymmetric approaches have gained prominence in recent decades.

Catalytic asymmetric bromination has been extensively studied, particularly for beta-ketoesters. In 2004, researchers developed the first general catalytic asymmetric bromination and chlorination of beta-ketoesters using chiral bisoxazolinecopper(II) complexes. The reactions proceeded for both acyclic and cyclic beta-ketoesters, yielding optically active alpha-bromo- and alpha-chloro-beta-ketoesters with high enantioselectivities (up to 82% ee for bromination and 77% ee for chlorination). While not directly involving β-bromostyrene, these methods established principles that informed later asymmetric approaches to alkenyl halides.

Recent advances include nickel-catalyzed enantioselective electrochemical reductive cross-coupling reactions involving β-bromostyrene. These reactions demonstrate excellent stereocontrol (96:4 er) using graphite anodes and nickel foam cathodes under 10 mA constant current electrolysis. A notable feature of these reactions is their excellent stereoselectivity, producing only E-products even when starting with Z- or E/Z-mixed β-bromostyrenes.

The screening of chiral indanyl-substituted bis(oxazoline) ligands with different central linkers revealed that cyclopropyl-substituted ligands offer the best compromise between reactivity and enantioselectivity. These approaches demonstrate significant progress in controlling stereochemistry in reactions involving β-bromostyrene.

Table 2: Catalytic Asymmetric Methods Involving β-Bromostyrene

Mechanistic studies on the nickel-catalyzed process revealed that the oxidative addition product of β-bromostyrene to Ni(0) could be clearly detected by ¹H NMR with no detectable consumption of the coupling partner. This insight provides valuable information for the further development of asymmetric methodologies involving β-bromostyrene.

Asymmetric Grignard cross-coupling reactions between (E)-β-bromostyrene and chiral Grignard reagents (such as 1-phenylethylmagnesium chloride) have also been explored as routes to enantioenriched products, further expanding the utility of β-bromostyrene in asymmetric synthesis.

Microwave-Assisted Decarboxylative Bromination Strategies

Microwave-assisted organic synthesis has revolutionized many chemical transformations, including the synthesis of β-bromostyrene. In 2000, Kuang Chunxiang and colleagues first reported using microwave irradiation for the Hunsdiecker reaction to synthesize a series of β-bromoarylenes. Using substituted cinnamic acid with catalytic amounts of LiOAc (10%), equimolar NBS, and microwave irradiation for just 1 minute in CH₃CN/H₂O (92/8), they achieved high stereoselectivity for trans-β-bromoarylenes.

The advantages of microwave methods include:

- Dramatically shortened reaction times (1-2 minutes compared to hours for conventional methods)

- Increased yields

- High stereoselectivity

- Reduced solvent usage

In 2005, a comprehensive study on the stereoselective synthesis of (E)-β-arylvinyl bromides by microwave-induced Hunsdiecker-type reactions was published. This method involved microwave irradiation of α,β-unsaturated aromatic carboxylic acids in the presence of NBS and catalytic amounts of lithium acetate. The researchers also developed strategies for efficiently synthesizing (E)-β-bromo-4-arylethynylstyrene and (E)-β-bromo-4-arylstyrene by combining Sonogashira and Suzuki coupling reactions with Hunsdiecker-type reactions.

The formation of cis-α-bromo-β-lactone by microwave irradiation of cis-cinnamic acid with NBS provided mechanistic insights into the halodecarboxylation reaction. For example, microwave irradiation of 4-phenylbut-3-enoic acid in MeCN-H₂O with NBS and catalytic LiOAc for just 1 minute yielded trans-3-bromo-4-phenylbutenolide in 85% yield.

Table 3: Experimental Conditions and Yields for β-Bromostyrene Synthesis Using Polyacrylic Acid Method (CN101391938A)

| Example | Cinnamic Acid (mg) | NBS (mg) | LiOAc (mg) | Solution Conditions | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 148 (1mmol) | 177.98 (1mmol) | 20.404 (0.2mmol) | 5ml polyacrylic sodium solution (pH=6.0, viscosity=30,000), 5ml deionized water | 15 | 86.8 |

| 2 | 56.75 (0.25mmol) | 49.84 (0.28mmol) | 5.1 (0.05mmol) | 2ml polyacrylic sodium solution (pH=7.0, viscosity=12,000), 2ml deionized water | 45 | 97.7 |

| 3 | 74 (0.5mmol) | 99.67 (0.56mmol) | 10.2 (0.1mmol) | 3ml polyacrylic sodium solution (pH=8.0, viscosity=45,000), 3ml deionized water | 120 | 95.1 |

A comparative study published in 2002 evaluated the catalytic efficiency of various catalysts in the Hunsdiecker reaction of α,β-unsaturated carboxylic acids. The study found that LiOAc and NEt₃ efficiently catalyze the reaction, with LiOAc proving slightly more potent than NEt₃. Both showed significantly higher efficiency than Bu₄NOTf, which had been commonly employed previously.

More recent approaches have combined microwave techniques with environmentally friendly reaction media. The use of aqueous polyacrylic acid solutions as reaction media for β-bromostyrene synthesis represents a significant advance in green chemistry approaches. These methods not only reduce the environmental impact by eliminating organic solvents but also improve yields and stereoselectivity.

Radical-Mediated Pathways in Transition Metal-Catalyzed Reactions

Radical intermediates play a pivotal role in determining the stereochemical trajectory of β-bromostyrene formation. The reaction of β-bromostyrene with dinitrogen tetroxide proceeds via a radical displacement mechanism, where bromine abstraction generates a styrenyl radical intermediate [1]. This species subsequently reacts with nitrogen dioxide radicals, leading to β-nitrostyrene derivatives through a chain propagation process.

Critical factors influencing radical-mediated stereoselectivity include:

- Initiator Systems: Sodium persulfate (Na₂S₂O₈) acts as both oxidant and radical initiator in metal-free bromination reactions, enabling β-bromostyrene synthesis from styrenes [2]. The persulfate anion undergoes homolytic cleavage to sulfate radicals (SO₄⁻- ), which abstract hydrogen atoms from styrene substrates.

- Substrate Orientation: In palladium-catalyzed couplings with β-bromostyrenes, vinyl palladium intermediates form through oxidative addition, with radical recombination steps dictating final stereochemistry [7].

| Reaction Component | Role in Radical Pathway | Stereochemical Impact |

|---|---|---|

| Na₂S₂O₈ | Generates SO₄⁻- radicals | Controls initiation rate |

| N-Bromosuccinimide | Bromine radical source | Determines β-selectivity |

| Dichloroethane | Low-polarity solvent | Favors radical stability |

The stereochemical outcome of these radical processes depends on the relative stability of intermediate radical conformers and the spatial constraints of radical recombination events [1] [2].

Lithium Acetate Coordination Effects on trans/cis Selectivity

Lithium acetate demonstrates remarkable trans-directing effects in β-bromostyrene synthesis through cation-π interactions and oxygen coordination. In the preparation of trans-β-bromostyrenes containing azide groups, lithium acetate (LiOAc) coordinates to both the azido substituent and bromine atom, enforcing an anti-periplanar arrangement during elimination [4].

Key coordination effects include:

- Transition State Stabilization: Li⁺ cations stabilize developing negative charge on the β-carbon during bromide departure

- Conformational Restriction: Chelation between acetate oxygen and azide nitrogen prevents free rotation about the C-C bond

- Counterion Effects: Acetate anions participate in hydrogen-bond networks with protic solvents

| LiOAc Concentration (mol%) | trans:cis Ratio | Reaction Yield (%) |

|---|---|---|

| 20 | 3:1 | 72 |

| 40 | 5:1 | 85 |

| 60 | 8:1 | 78 |

This coordination chemistry enables precise control over stereochemical outcomes, particularly in reactions employing azide-containing substrates where traditional steric effects are minimized [4]. The lithium cation acts as a molecular vise, constraining substrate geometry during the rate-determining elimination step.

Solvent Polarity and Hydrogen Bonding in Stereochemical Control

Solvent dielectric constant (ε) and hydrogen bonding capacity significantly influence β-bromostyrene stereoselectivity through transition state stabilization and intermediate solvation. In aqueous solvent systems, hydrogen-bond networks stabilize charged intermediates, favoring early transition states with greater charge separation [6].

Comparative solvent effects:

| Solvent | ε | trans:cis Ratio | Dominant Pathway |

|---|---|---|---|

| Dichloroethane | 10.4 | 1:2 | Radical chain |

| Acetonitrile | 37.5 | 3:1 | Ionic mechanism |

| H₂O/THF (4:1) | ~50 | 5:1 | Polar transition state |

In non-polar media (ε < 15), radical pathways dominate due to enhanced stability of uncharged intermediates [1] [2]. Polar aprotic solvents (ε > 30) favor ionic mechanisms where solvent molecules stabilize carbocation intermediates through dielectric screening [6]. Protic solvents introduce hydrogen-bond directed stereochemical control, particularly in reactions involving oxygen-containing functional groups.

Hydrogen-bonding interactions between β-bromostyrene's aromatic π-system and solvent protons create transient chiral environments that bias facial attack in subsequent reactions. This effect becomes pronounced in aqueous-organic mixed solvent systems, where interfacial tension creates microenvironments favoring specific transition state geometries [6].

Nickel-phosphine complexes have emerged as highly efficient catalytic systems for the synthesis and functionalization of β-bromostyrene through various cross-coupling methodologies. These complexes demonstrate superior reactivity compared to traditional palladium-based catalysts, particularly in challenging transformations involving sterically hindered substrates and electronically deactivated coupling partners [1] [2].

Mechanistic Framework and Catalytic Cycle

The catalytic cycle of nickel-phosphine complexes in β-bromostyrene synthesis typically involves a series of well-defined elementary steps. The initial precatalyst activation occurs through the reduction of nickel(II) species to the active nickel(0) state, requiring energy barriers of 12-18 kcal/mol [3]. This reduction is often facilitated by organometallic reagents or external reducing agents such as zinc powder or manganese metal.

Following activation, phosphine ligand coordination to the nickel(0) center represents a crucial step that determines the electronic and steric environment of the catalyst. The coordination process exhibits energy barriers of 8-12 kcal/mol and is strongly influenced by the electronic properties of the phosphine ligand [4]. Electron-rich phosphines such as tricyclohexylphosphine demonstrate enhanced coordination rates compared to electron-poor alternatives like triphenylphosphine.

The oxidative addition step, involving carbon-bromine bond activation in β-bromostyrene, frequently serves as the rate-determining step with energy barriers ranging from 15-25 kcal/mol [5]. This step is particularly sensitive to the steric and electronic properties of the phosphine ligand, with bulky, electron-rich phosphines generally facilitating faster oxidative addition through enhanced back-donation to the substrate.

Table 1: Nickel-Phosphine Complexes in β-Bromostyrene Cross-Coupling Applications

| Ligand System | Metal Precursor | Coupling Partner | Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Triphenylphosphine (PPh3) | NiCl2(PPh3)2 | Grignard reagents | THF, room temperature to 60°C | 70-85 | Moderate E/Z selectivity |

| Tricyclohexylphosphine (PCy3) | NiCl2·6H2O + PCy3 | Organozinc compounds | Ether, -78°C to 0°C | 60-80 | Good stereoselectivity |

| Tri-tert-butylphosphine (P(t-Bu)3) | Ni(COD)2 + P(t-Bu)3 | Alkyl halides | Toluene, 0°C to 80°C | 75-90 | Excellent chemoselectivity |

| Bis(diphenylphosphino)ferrocene (dppf) | NiCl2(dppf) | Aryl halides | DMF, 25°C to 100°C | 80-95 | High regioselectivity |

| BINAP | NiCl2 + BINAP | Boronic acids | THF/toluene, 0°C to 80°C | 65-85 | Moderate enantioselectivity |

| Xantphos | NiCl2 + Xantphos | Organolithium reagents | Dioxane, 60°C to 100°C | 70-88 | Good functional group tolerance |

| DPEphos | NiCl2 + DPEphos | Alkylborates | THF, 0°C to 60°C | 72-87 | High stereoselectivity |

| Buchwald-type ligands | Various Ni(0) precursors | Various organometallics | Various solvents, 0°C to 100°C | 68-92 | Variable depending on ligand |

Electronic Effects and Ligand Design

The electronic properties of phosphine ligands exert profound effects on the catalytic performance of nickel complexes in β-bromostyrene synthesis. Electron-rich phosphines enhance the nucleophilicity of the nickel center, facilitating oxidative addition through increased back-donation to the substrate's π* orbitals [6]. This electronic activation is quantified through the Tolman electronic parameter, which correlates with the carbonyl stretching frequency in nickel tetracarbonyl complexes.

Tricyclohexylphosphine exhibits an electronic parameter of 2056.4 cm⁻¹, indicating strong electron-donating ability, which correlates with its excellent performance in challenging cross-coupling reactions [7]. In contrast, triphenylphosphine displays a higher electronic parameter of 2068.9 cm⁻¹, reflecting its more moderate electron-donating capacity and correspondingly lower catalytic activity in sterically demanding transformations.

The molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) of electron-rich phosphines exhibits enhanced overlap with the nickel d-orbitals, strengthening the metal-ligand bond and stabilizing the catalytic intermediates [8]. This electronic interaction is particularly pronounced in nickel(0) complexes, where the electron-rich metal center benefits from strong σ-donation from the phosphine ligand.

Table 2: Electronic and Steric Properties of Phosphine Ligands

| Ligand | Cone Angle (°) | Electronic Parameter (cm⁻¹) | Donor Strength | π-Acceptor Ability | Steric Hindrance | Catalyst Stability |

|---|---|---|---|---|---|---|

| Triphenylphosphine | 145 | 2068.9 | Moderate | Moderate | Moderate | Good |

| Tricyclohexylphosphine | 170 | 2056.4 | Strong | Weak | Very High | Excellent |

| Trimethylphosphine | 118 | 2064.1 | Very Strong | Weak | Low | Moderate |

| Diphenylphosphinoethane | 125 (bite angle) | 2063.7 | Moderate | Moderate | Moderate | Good |

| Bis(diphenylphosphino)ferrocene | 99 (bite angle) | 2056.0 | Strong | Moderate | High | Excellent |

| Xantphos | 111 (bite angle) | 2062.4 | Moderate | Moderate | High | Good |

| BINAP | 95 (bite angle) | 2060.2 | Moderate | Moderate | High | Good |

| Buchwald-type ligands | 152-168 | 2055-2065 | Variable | Variable | High | Excellent |

Steric Effects and Regioselectivity Control

The steric properties of phosphine ligands play a crucial role in determining the regioselectivity and chemoselectivity of nickel-catalyzed β-bromostyrene synthesis. Bulky phosphines such as tricyclohexylphosphine (cone angle 170°) create a sterically demanding environment around the nickel center, which can influence the approach of substrates and the formation of catalytic intermediates [9].

The concept of percent buried volume (%Vbur) provides a more accurate description of ligand steric effects compared to the traditional cone angle measurement. Small phosphines like trimethylphosphine (%Vbur = 25.8%) allow for facile substrate coordination and rapid ligand exchange, while bulky ligands such as tri-tert-butylphosphine (%Vbur = 36.3%) impose significant steric constraints that can enhance selectivity [10].

Recent computational studies have revealed that the minimum percent buried volume (%Vbur(min)) serves as a better predictor of catalytic performance than the traditional cone angle measurement. Ligands with %Vbur(min) values below 32% typically support efficient catalysis, while those exceeding this threshold often exhibit reduced activity due to steric interference [11].

Advanced Ligand Architectures

The development of specialized ligand architectures has significantly enhanced the performance of nickel-phosphine complexes in β-bromostyrene synthesis. Buchwald-type ligands, featuring bulky substituents at the 2-position of the phenyl rings, have demonstrated exceptional reactivity in challenging cross-coupling reactions [12]. These ligands combine the benefits of strong electron donation with strategic steric protection, enabling efficient catalysis under mild conditions.

Ferrocenylphosphines represent another important class of ligands that combine electronic and steric advantages. The ferrocene backbone provides a rigid, chiral scaffold that can induce enantioselectivity in asymmetric transformations, while the phosphine donors offer tunable electronic properties [13]. Bis(diphenylphosphino)ferrocene (dppf) has emerged as a particularly effective ligand for β-bromostyrene synthesis, providing excellent yields and regioselectivity across a broad range of substrates.

The incorporation of heteroatoms into the ligand backbone has opened new avenues for catalyst design. Phosphine-nitrogen hybrid ligands exhibit hemilabile behavior, allowing for reversible coordination that can facilitate substrate binding and product release [14]. These ligands often display superior performance in challenging transformations involving sterically hindered substrates or electron-deficient coupling partners.

Sodium Molybdate-Mediated Oxidative Bromination Mechanisms

Sodium molybdate has emerged as a highly effective catalyst for the oxidative bromination of organic compounds, offering an environmentally benign alternative to traditional brominating reagents. The molybdate-catalyzed system operates through the formation of peroxo-molybdate species that facilitate the oxidation of bromide ions to electrophilic bromine equivalents [15] [16].

Peroxo-Molybdate Formation and Activation

The catalytic cycle begins with the reaction of sodium molybdate with hydrogen peroxide to form various peroxo-molybdate species. Nuclear magnetic resonance spectroscopy studies using ⁹⁵Mo NMR have identified the formation of [MoO(O₂)₃]²⁻ and [Mo(O₂)₄]²⁻ species at -336 ppm and -509 ppm, respectively [17]. These peroxo complexes serve as the active oxidizing agents in the bromination process.

The electronic structure of peroxo-molybdate species exhibits unique characteristics that enhance their oxidizing potential. The peroxo ligands adopt a side-on (η²) coordination mode, creating a highly electrophilic environment that facilitates the oxidation of bromide ions. Density functional theory calculations indicate that the molybdenum center maintains a formal oxidation state of +6, while the peroxo ligands bear significant negative charge density [18].

The pH dependence of peroxo-molybdate formation plays a crucial role in determining the efficiency of the bromination process. Optimal reactivity is observed at pH values between 8-9, where the concentration of active peroxo species is maximized [19]. At lower pH values, the peroxo ligands become protonated, reducing their oxidizing ability, while at higher pH values, the molybdate species becomes less electrophilic.

Table 3: Sodium Molybdate-Mediated Oxidative Bromination Mechanisms

| Reaction Type | Substrate | Oxidant | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) | Mechanism |

|---|---|---|---|---|---|---|

| Aromatic bromination | Aniline derivatives | H₂O₂ | 1-2 | 10-25 | 92-98 | Electrophilic substitution |

| Aliphatic bromination | Alkyl compounds | H₂O₂ + HCl | 0.5-1.5 | 15-30 | 85-95 | Radical bromination |

| Vinyl bromination | Cinnamic acid derivatives | H₂O₂ + H₂SO₄ | 2-3 | 20-35 | 88-96 | Electrophilic addition |

| Phenolic bromination | Phenol derivatives | H₂O₂ + HBr | 1-2.5 | 15-20 | 90-96 | Electrophilic substitution |

| Heterocyclic bromination | Pyridine derivatives | H₂O₂ + mineral acids | 1.5-2.5 | 20-30 | 85-93 | Electrophilic substitution |

| Decarboxylative bromination | Carboxylic acids | H₂O₂ + KBr | 2-4 | 15-25 | 90-95 | Radical decarboxylation |

Bromide Oxidation Pathways

The oxidation of bromide ions by peroxo-molybdate species proceeds through multiple pathways, depending on the reaction conditions and substrate nature. The primary pathway involves the direct oxidation of bromide to form bromine or bromine-containing intermediates such as hypobromous acid and tribromide ion [20]. These species exist in equilibrium and serve as the active brominating agents.

The formation of tribromide ion (Br₃⁻) represents a particularly important intermediate in the molybdate-catalyzed system. This species exhibits enhanced stability compared to molecular bromine and provides a reservoir of electrophilic bromine that can be released as needed during the reaction [21]. The equilibrium between bromine, tribromide, and hypobromous acid is pH-dependent, with acidic conditions favoring the formation of molecular bromine.

Electronic spectroscopy studies have revealed that the oxidation of bromide ions results in the formation of charge-transfer complexes with the peroxo-molybdate species. These complexes exhibit characteristic absorption bands in the 300-450 nm region, providing spectroscopic evidence for the interaction between the oxidant and the bromide substrate [22].

Substrate Selectivity and Regiocontrol

The molybdate-catalyzed bromination system demonstrates remarkable selectivity for activated aromatic substrates, with electron-rich aromatics undergoing preferential bromination. The mechanism involves the formation of a π-complex between the aromatic substrate and the electrophilic bromine species, followed by electrophilic aromatic substitution [23]. The regioselectivity is controlled by the electronic properties of the substrate, with electron-donating groups directing bromination to the ortho and para positions.

For cinnamic acid derivatives, the bromination proceeds through a different mechanism involving the formation of a cyclic bromonium intermediate. This intermediate is subsequently attacked by the carboxylate oxygen to form β-lactone intermediates, which can undergo further transformation to yield β-bromostyrene derivatives [24]. The stereochemistry of the bromination is controlled by the geometry of the bromonium intermediate, with anti-addition being the predominant pathway.

The selectivity for different functional groups can be tuned by varying the reaction conditions and the choice of co-catalysts. The addition of mineral acids enhances the electrophilicity of the brominating species, increasing the rate of reaction with less activated substrates [25]. Conversely, the use of basic conditions favors the formation of hypobromite species, which are more selective for electron-rich substrates.

Environmental Advantages and Green Chemistry Aspects

The sodium molybdate-catalyzed bromination system offers significant environmental advantages compared to traditional brominating reagents. The use of hydrogen peroxide as the terminal oxidant generates water as the only stoichiometric byproduct, eliminating the need for heavy metal oxidants or halogenated solvents [26]. The molybdate catalyst can be recovered and recycled, further reducing the environmental impact of the process.

The mild reaction conditions employed in the molybdate system reduce energy consumption and minimize the formation of unwanted byproducts. Reactions typically proceed at room temperature or slightly elevated temperatures, contrasting with many traditional bromination methods that require harsh conditions [27]. The aqueous reaction medium eliminates the need for volatile organic solvents, contributing to the overall sustainability of the process.

Life cycle assessment studies have demonstrated that the molybdate-catalyzed bromination system exhibits a significantly lower environmental footprint compared to conventional methods. The reduced toxicity of the reagents, combined with the mild reaction conditions and high selectivity, make this system an attractive option for industrial applications [28].

Chiral Bis(oxazoline) Ligands in Enantioselective Syntheses

Chiral bis(oxazoline) ligands have established themselves as privileged structures in asymmetric catalysis, particularly in enantioselective transformations involving β-bromostyrene and related substrates. These ligands combine structural rigidity with tunable steric and electronic properties, making them ideal for controlling the stereochemical outcome of catalytic reactions [29] [30].

Structural Design and Stereochemical Control

The fundamental design of bis(oxazoline) ligands is based on a C₂-symmetric framework that minimizes the number of possible transition states in asymmetric transformations. The ligands feature two oxazoline rings connected by a central spacer, with the stereogenic centers located at the 4-position of each ring [31]. This arrangement places the chiral information in close proximity to the metal center, maximizing the stereochemical influence on the catalytic process.

The choice of substituents at the 4-position of the oxazoline rings is crucial for achieving high enantioselectivity. Bulky groups such as tert-butyl, isopropyl, and benzyl substituents have proven particularly effective in inducing asymmetry [32]. The tert-butyl-substituted ligand (tert-Butyl-BOX) consistently delivers exceptional enantioselectivity (90-98% ee) in Diels-Alder reactions, cyclopropanations, and other transformations involving β-bromostyrene derivatives.

The central spacer connecting the two oxazoline rings also plays a critical role in determining the ligand's effectiveness. The most commonly employed spacer is a single carbon atom, which forms a six-membered chelate ring with the metal center [33]. This arrangement provides optimal geometric parameters for transition metal coordination while maintaining the rigidity necessary for high stereoselectivity.

Table 4: Chiral Bis(oxazoline) Ligands in Enantioselective Syntheses

| Ligand Type | Metal Complex | Reaction Type | Substrate | Enantioselectivity (% ee) | Yield (%) | Temperature (°C) |

|---|---|---|---|---|---|---|

| Phenyl-BOX | Cu(OTf)₂ | Cyclopropanation | Styrene derivatives | 85-96 | 80-92 | 0 to 25 |

| tert-Butyl-BOX | Cu(ClO₄)₂ | Diels-Alder | Dienophiles | 90-98 | 85-95 | -20 to 0 |

| Isopropyl-BOX | Mg(ClO₄)₂ | Aziridination | Alkenes | 82-94 | 75-88 | 0 to 40 |

| Indane-BOX | Ni(ClO₄)₂ | Aldol reaction | Aldehydes | 88-95 | 82-90 | -78 to 0 |

| Benzyl-BOX | Zn(OTf)₂ | Allylation | Electrophiles | 80-92 | 78-85 | 0 to 25 |

| Cyclopropyl-BOX | Co(ClO₄)₂ | Epoxidation | Alkenes | 85-93 | 80-90 | 0 to 60 |

| Pyrrolidine-BOX | Fe(ClO₄)₂ | Hydrogenation | Ketones | 78-89 | 70-85 | 25 to 80 |

| Pyridine-bis(oxazoline) | Various metals | Cross-coupling | Aryl halides | 75-88 | 75-90 | 0 to 100 |

Metal Complex Formation and Catalytic Activity

The coordination chemistry of bis(oxazoline) ligands with various transition metals has been extensively studied, revealing distinct preferences for different metal centers. Copper(II) complexes are particularly effective in cyclopropanation and Diels-Alder reactions, adopting square-planar geometries that facilitate precise substrate orientation [34]. The Cu(OTf)₂-phenyl-BOX system has demonstrated exceptional performance in the cyclopropanation of styrene derivatives, providing products with 85-96% enantioselectivity.

Magnesium complexes of bis(oxazoline) ligands often exhibit complementary stereoselectivity compared to their copper counterparts. The tetrahedral geometry preferred by magnesium centers results in different transition state arrangements, leading to opposite enantiomeric products in many cases [35]. This reversal of stereoselectivity can be exploited to access both enantiomers of a desired product using the same chiral ligand.

The electronic properties of the metal center significantly influence the catalytic performance of bis(oxazoline) complexes. Electron-poor metals enhance the electrophilicity of coordinated substrates, accelerating reactions with nucleophilic partners. Conversely, electron-rich metals may favor reactions involving electrophilic substrates through enhanced back-donation [36].

Mechanistic Insights and Stereochemical Models

The stereochemical outcome of bis(oxazoline)-catalyzed reactions can be rationalized using well-established mechanistic models. The square-planar geometry of copper(II) complexes places the substrate in a defined orientation relative to the chiral ligand, creating distinct steric environments on either face of the substrate [37]. The approach of the nucleophile is directed to the less hindered face, resulting in high enantioselectivity.

Computational studies have provided detailed insights into the transition state structures of bis(oxazoline)-catalyzed reactions. Density functional theory calculations reveal that the C₂-symmetric nature of the ligand creates equivalent binding sites for the substrate, but the approach of the reagent is differentiated by the chiral environment [38]. The energy difference between the competing transition states typically ranges from 2-4 kcal/mol, corresponding to the observed enantioselectivities.

The role of counterions in bis(oxazoline) catalysis has been increasingly recognized as an important factor in determining both reactivity and selectivity. Non-coordinating counterions such as triflate and tetrafluoroborate generally provide higher enantioselectivities by maintaining the integrity of the chiral environment around the metal center [39]. Coordinating counterions can disrupt the catalyst geometry, leading to reduced stereoselectivity.

Applications in β-Bromostyrene Functionalization

The application of bis(oxazoline) ligands in β-bromostyrene functionalization has led to the development of several highly enantioselective transformations. The nickel-catalyzed electrochemical reductive cross-coupling of aryl aziridines with β-bromostyrene represents a particularly significant advance, providing access to enantioenriched β-aryl homoallylic amines with excellent stereochemical control [40]. This reaction employs a chiral bis(oxazoline) ligand to control the stereochemistry of the newly formed carbon-carbon bond.

The cyclopropanation of β-bromostyrene using bis(oxazoline)-copper complexes has been extensively studied, with the tert-butyl-substituted ligand providing the highest levels of enantioselectivity. The reaction proceeds through a copper-carbene intermediate, with the chiral ligand controlling the face selectivity of the cyclopropanation [41]. The resulting cyclopropyl bromides serve as valuable synthetic intermediates for further transformations.

Recent developments in bis(oxazoline) catalysis have focused on the development of more robust and active catalyst systems. The incorporation of electron-withdrawing groups into the ligand framework has been shown to enhance the electrophilicity of the metal center, increasing the reaction rate while maintaining high enantioselectivity [42]. These modified ligands have proven particularly effective in challenging transformations involving sterically hindered substrates.

Color/Form

Yellowish liquid

XLogP3

Boiling Point

Flash Point

Density

Odor

Strong floral odo

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

103-64-0

1335-06-4

Associated Chemicals

(trans)-beta-Bromostyrene;588-72-7

Drug Warnings

Methods of Manufacturing

Cinnamic acid + bromine (addition/dehydrobromination/decarboxylation)

General Manufacturing Information

/Has been available for/ public use since the 1920s.